Acide 1-hydroxy-2-oxopomolique

Vue d'ensemble

Description

1-Hydroxy-2-oxopomolic acid is a naturally occurring triterpenoid compound isolated from the plant Agrimonia pilosa . This compound has garnered significant interest due to its potential biological activities, particularly its ability to inhibit adipogenesis, making it a promising candidate for anti-obesity research .

Applications De Recherche Scientifique

Mécanisme D'action

- Its role is to inhibit adipocyte differentiation, which is crucial for regulating lipid metabolism and maintaining energy homeostasis .

- PPARγ and C/EBPα play essential roles in adipogenesis (the process of forming mature fat cells). By inhibiting their expression, HOA prevents adipocyte differentiation .

- It also suppresses the expression of PPARγ and C/EBPα protein levels, further inhibiting adipocyte differentiation .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Analyse Biochimique

Biochemical Properties

1-Hydroxy-2-oxopomolic acid plays a significant role in biochemical reactions, particularly in inhibiting adipogenesis. It interacts with several key biomolecules, including peroxisome proliferator-activated receptor gamma (PPARγ), CCAAT-enhancer-binding protein alpha (C/EBPα), glucose transporter 4 (GLUT4), adiponectin, and fatty acid synthase (Fas) . These interactions result in the downregulation of adipogenic marker genes, thereby inhibiting the differentiation of preadipocytes into adipocytes .

Cellular Effects

1-Hydroxy-2-oxopomolic acid has been shown to influence various cellular processes. In 3T3-L1 preadipocytes, it significantly decreases lipid accumulation and the expression of adipogenic marker genes in a dose-dependent manner . This compound also affects cell signaling pathways by reducing the transcriptional activity of PPARγ and suppressing the expression of PPARγ and C/EBPα protein levels . Additionally, it impacts cellular metabolism by inhibiting the differentiation of adipocytes .

Molecular Mechanism

The molecular mechanism of 1-Hydroxy-2-oxopomolic acid involves its binding interactions with PPARγ and C/EBPα, leading to the downregulation of these transcription factors . By blocking the expression of PPARγ and C/EBPα, the compound inhibits the transcriptional activity of adipogenic genes, thereby preventing adipocyte differentiation . This mechanism highlights the compound’s potential as an anti-adipogenic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Hydroxy-2-oxopomolic acid have been observed over time. The compound demonstrates stability and maintains its inhibitory effects on adipogenesis during extended periods of in vitro studies . Long-term exposure to 1-Hydroxy-2-oxopomolic acid results in sustained downregulation of adipogenic marker genes and reduced lipid accumulation in preadipocytes .

Dosage Effects in Animal Models

The effects of 1-Hydroxy-2-oxopomolic acid vary with different dosages in animal models. Studies have shown that higher doses of the compound lead to a more pronounced inhibition of adipogenesis . At excessively high doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization in therapeutic applications .

Metabolic Pathways

1-Hydroxy-2-oxopomolic acid is involved in metabolic pathways related to adipogenesis. It interacts with enzymes and cofactors that regulate the differentiation of preadipocytes into adipocytes . By inhibiting key transcription factors like PPARγ and C/EBPα, the compound affects metabolic flux and reduces the levels of metabolites associated with adipogenesis .

Transport and Distribution

Within cells and tissues, 1-Hydroxy-2-oxopomolic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it exerts its inhibitory effects on adipogenesis . The compound’s distribution within tissues is crucial for its biological activity and therapeutic potential .

Subcellular Localization

1-Hydroxy-2-oxopomolic acid exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular cellular compartments, such as the nucleus, where it interacts with transcription factors like PPARγ and C/EBPα . This localization is mediated by targeting signals and post-translational modifications that ensure the compound reaches its site of action .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-oxopomolic acid is typically isolated from natural sources such as Agrimonia pilosa . The extraction process involves several steps, including solvent extraction, chromatography, and crystallization to purify the compound .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of 1-Hydroxy-2-oxopomolic acid. Most of the available data pertains to laboratory-scale extraction and purification processes .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Hydroxy-2-oxopomolic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups, leading to derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 1-Hydroxy-2-oxopomolic acid, each with potentially unique biological activities .

Comparaison Avec Des Composés Similaires

Pomolic Acid: Another triterpenoid with similar anti-adipogenic properties.

2-Oxopomolic Acid: A closely related compound with a similar structure but different functional groups.

Uniqueness: 1-Hydroxy-2-oxopomolic acid is unique due to its specific hydroxyl and carbonyl functional groups, which contribute to its distinct biological activities . Its ability to inhibit adipogenesis through the downregulation of PPARγ and C/EBPα sets it apart from other similar compounds .

Propriétés

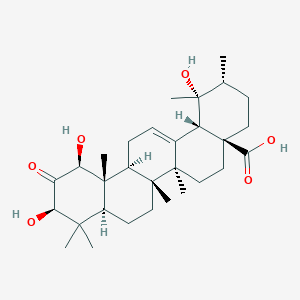

IUPAC Name |

(1R,2R,4aS,6aS,6aS,6bR,8aS,10R,12S,12aR,14bS)-1,10,12-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O6/c1-16-10-13-30(24(34)35)15-14-26(4)17(21(30)29(16,7)36)8-9-19-27(26,5)12-11-18-25(2,3)22(32)20(31)23(33)28(18,19)6/h8,16,18-19,21-23,32-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18+,19+,21-,22+,23-,26-,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLIMTVKFVIDFU-PAZRJNPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(=O)C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4([C@@H](C(=O)[C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 1-Hydroxy-2-oxopomolic acid?

A1: 1-Hydroxy-2-oxopomolic acid, a pentacyclic triterpenoid, has shown promising inhibitory activity against α-glucosidase in vitro []. This enzyme plays a crucial role in carbohydrate digestion by breaking down starch and disaccharides into glucose. Inhibiting α-glucosidase can help regulate blood sugar levels, making 1-Hydroxy-2-oxopomolic acid a potential candidate for further research in the context of type 2 diabetes.

Q2: Where has 1-Hydroxy-2-oxopomolic acid been found in nature?

A2: This compound has been isolated from Leucosidea sericea [], also known as "oldwood", a plant traditionally used in Southern Africa for medicinal purposes. Additionally, a closely related compound, 1beta-Hydroxy-2-oxopomolic acid, has been isolated from Rosa woodsii []. This finding suggests that this class of compounds may be present in other plant species as well, opening avenues for exploring their potential bioactivities and applications.

Q3: Is there any information available about the structure of 1-Hydroxy-2-oxopomolic acid?

A3: While the provided research excerpts do not provide detailed spectroscopic data for 1-Hydroxy-2-oxopomolic acid, its structure has been elucidated through high-resolution mass spectrometry and nuclear magnetic resonance data []. This information can be valuable for further studies aiming to understand its structure-activity relationships and develop potential derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.